molecular formula C23H24N4O5 B2593992 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207021-18-8

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2593992
CAS No.: 1207021-18-8
M. Wt: 436.468
InChI Key: RSYXUZWPHBZGJN-UHFFFAOYSA-N
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Description

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its complex structure, which includes a quinazoline core, a pentyl side chain, and a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a nitrile in the presence of an acid catalyst to form the 1,2,4-oxadiazole ring.

    Introduction of the 3,5-dimethoxyphenyl group: The 3,5-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the oxadiazole ring is replaced by the 3,5-dimethoxyphenyl moiety.

    Synthesis of the quinazoline core: The quinazoline core is synthesized through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Attachment of the pentyl side chain: The pentyl side chain is introduced via an alkylation reaction, where the quinazoline core is treated with a pentyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed in the presence of a suitable solvent, such as ethanol or tetrahydrofuran.

    Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides, and are usually conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs

Scientific Research Applications

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.

    Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

    Modulating signaling pathways: It can influence various signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Quinazoline derivatives: These compounds share the quinazoline core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Oxadiazole derivatives: Compounds with the 1,2,4-oxadiazole ring exhibit diverse activities and can be used in various applications, similar to the title compound.

    Dimethoxyphenyl derivatives: The presence of the 3,5-dimethoxyphenyl group can influence the compound’s reactivity and biological activity, making it distinct from other derivatives.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

1207021-18-8

Molecular Formula

C23H24N4O5

Molecular Weight

436.468

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H24N4O5/c1-4-5-6-9-27-22(28)18-8-7-14(12-19(18)24-23(27)29)21-25-20(26-32-21)15-10-16(30-2)13-17(11-15)31-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,24,29)

InChI Key

RSYXUZWPHBZGJN-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)NC1=O

solubility

not available

Origin of Product

United States

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